

Physicochemical Characteristics of Pure Glucosamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Glucosamine hydrochloride*

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Introduction

Glucosamine hydrochloride (GlcN·HCl) is the hydrochloride salt of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1] It is a naturally occurring compound, often derived from the hydrolysis of chitin from shellfish exoskeletons.[2] GlcN·HCl is widely utilized in dietary supplements and nutraceuticals for its potential benefits in supporting joint health, particularly in the context of osteoarthritis.[2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure **Glucosamine hydrochloride**, presenting key data, experimental protocols for its analysis, and visual workflows to aid in its characterization.

General and Physical Properties

Glucosamine hydrochloride is a white, odorless crystalline powder with a slightly sweet taste.[4] It is stable under normal temperature and pressure.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of pure **Glucosamine hydrochloride**.

Table 1: Identification and Structural Information

Property	Value	Reference(s)
Chemical Name	(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride	
IUPAC Name	(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride	
CAS Number	66-84-2	
Molecular Formula	C ₆ H ₁₄ ClNO ₅	
Molecular Weight	215.63 g/mol	
InChI Key	QKPLRMLTKYXDST-NSEZLWDYSA-N	

Table 2: Spectroscopic and Physical Data

Property	Value	Reference(s)
Melting Point	190-194 °C (decomposes)	
Specific Optical Rotation, [α] _D ²⁵	+70.0° to +73.0° (c=2.5, H ₂ O)	
pH (20 mg/mL solution)	3.0–5.0	
Loss on Drying	≤1.0 % (105°C, 2 hrs)	
Sulfated Ash	≤0.1 %	

Table 3: Solubility Profile

Solvent	Solubility	Reference(s)
Water	Soluble, 100 mg/mL	
Methanol	Slightly soluble	
Ethanol	Insoluble	
Organic Solvents	Insoluble	
DMSO	4 mg/mL	

Analytical Characterization and Experimental Protocols

The identity, purity, and quality of **Glucosamine hydrochloride** are typically assessed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the assay and purity determination of **Glucosamine hydrochloride**. Since glucosamine lacks a strong UV chromophore, derivatization is often required for UV detection.

Experimental Protocol: HPLC with Pre-column Derivatization (FMOC-Su)

This protocol is based on a validated method for the determination of glucosamine in raw materials and dietary supplements.

- Principle: The free amino group of glucosamine is derivatized with N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su). The resulting derivative is separated by reverse-phase HPLC and quantified by UV detection.
- Reagents and Solutions:
 - Mobile Phase A: Water containing 0.05% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile.

- Derivatization Reagent: 15mM FMOC-Su in acetonitrile.
- Standard Solution: Prepare a stock solution of USP **Glucosamine Hydrochloride** RS and dilute to create working standards.
- Sample Solution: Accurately weigh the **Glucosamine hydrochloride** sample, dissolve in water, and add triethylamine (TEA) to release the free base before derivatization.
- Chromatographic Conditions:
 - Column: C18, 4.6-mm × 15-cm; 5-μm packing.
 - Detector: UV at 195 nm.
 - Flow Rate: 0.5 mL/min.
 - Column Temperature: 35°C.
 - Injection Volume: 10 μL.
 - Gradient Program: A typical gradient would involve varying the proportions of Mobile Phase A and B to achieve separation.
- Derivatization Procedure:
 - To an aliquot of the standard or sample solution in a volumetric flask, add the FMOC-Su derivatization solution.
 - Mix well and sonicate in a water bath at 50°C for 30 minutes.
- Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The sum of the areas of the two peaks corresponding to the α and β anomers of glucosamine is used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of **Glucosamine hydrochloride**.

- ^1H NMR: In D_2O , the ^1H NMR spectrum of D-glucosamine shows signals for the anomeric protons at approximately 5.45 ppm (α -anomer) and 4.94 ppm (β -anomer). The remaining sugar ring protons appear in the range of 2.7–3.8 ppm. Due to mutarotation in solution, both anomers are typically observed.
- ^{13}C NMR: The ^{13}C NMR spectrum in D_2O or DMSO-d_6 provides characteristic signals for the six carbon atoms of the glucosamine molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **Glucosamine hydrochloride** molecule and to confirm its identity by comparing its spectrum with that of a reference standard.

Experimental Protocol: FT-IR using KBr Pellet Method

This protocol is a standard method for the analysis of solid samples.

- Principle: The sample is mixed with potassium bromide (KBr) and compressed to form a thin, transparent pellet through which the infrared beam is passed.
- Sample Preparation:
 - Mix approximately 1-2 mg of pure **Glucosamine hydrochloride** with 100-200 mg of dry, spectroscopic grade KBr.
 - Grind the mixture to a fine powder.
 - Press the mixture in a die under high pressure (e.g., 10 tons) for a few minutes to form a translucent pellet.
- Data Acquisition:
 - Record the spectrum in the mid-infrared region (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Collect a background spectrum of a pure KBr pellet.
 - Acquire the sample spectrum and ratio it against the background.

- Interpretation: The infrared spectrum of **Glucosamine hydrochloride** exhibits characteristic absorption bands. Key vibrations include O-H and N-H stretching bands between 3370 and 3300 cm^{-1} , an NH_2 bending band around 1615 cm^{-1} , and a secondary alcohol -OH band around 1094 cm^{-1} .

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and decomposition profile of **Glucosamine hydrochloride**.

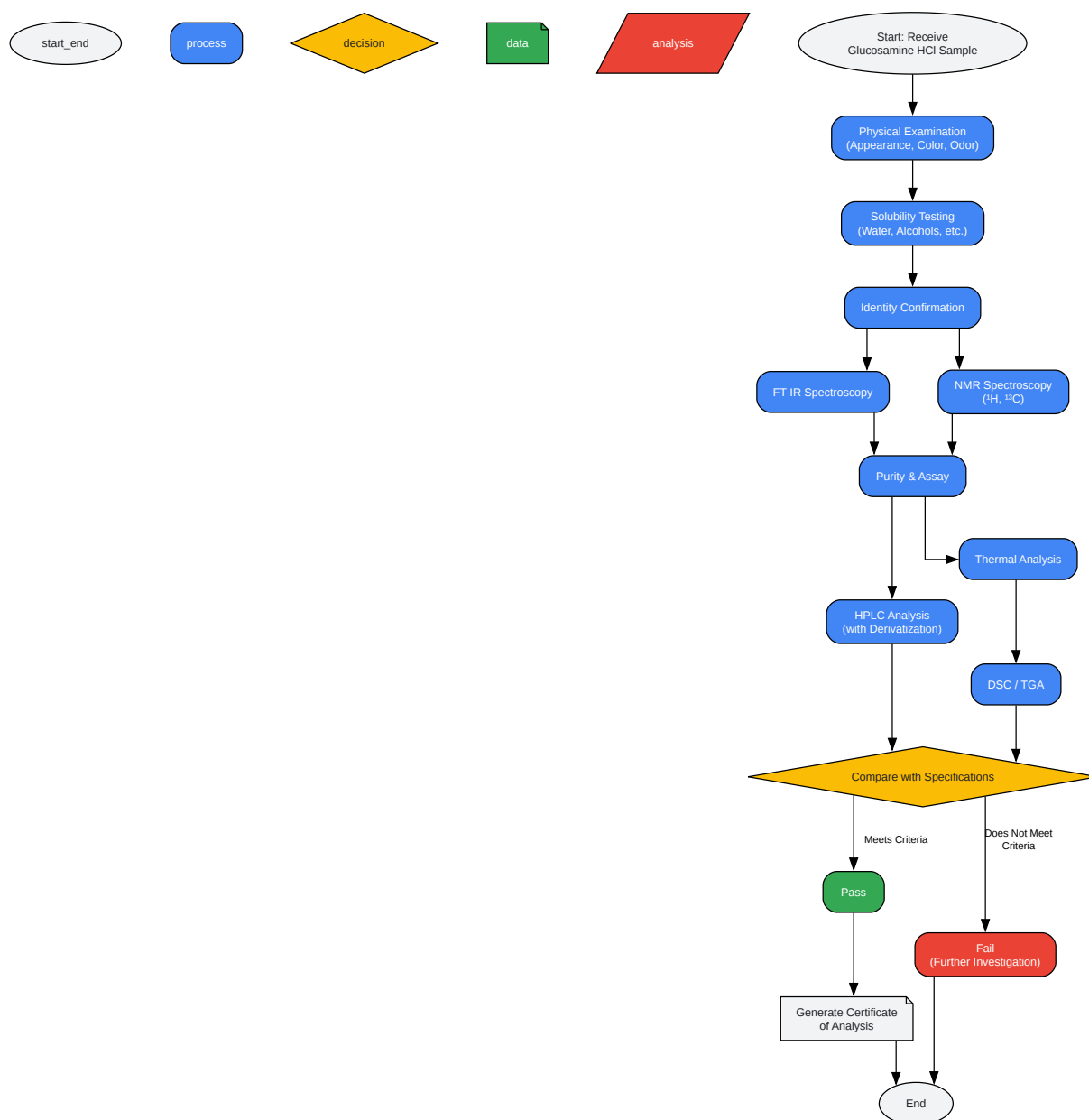
- Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It can be used to determine the melting point and other thermal transitions.
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal stability and the temperature at which decomposition occurs.

Crystal Structure

The crystal structure of α -D-**glucosamine hydrochloride** has been determined by X-ray crystallography. The crystalline form can be influenced by the crystallization conditions, such as the solvent system and the presence of additives.

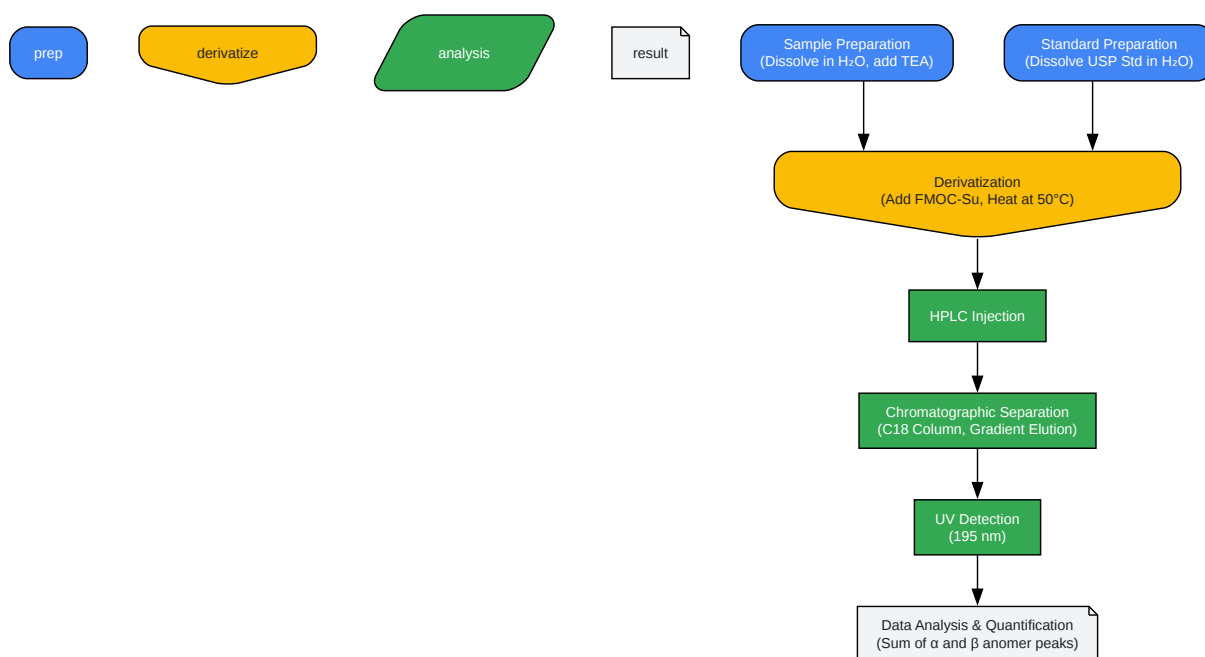
Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the characterization of **Glucosamine hydrochloride**.



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Caption: General experimental workflow for the physicochemical characterization of Glucosamine HCl.



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Caption: Logical workflow for the HPLC analysis of Glucosamine HCl with Fmoc-Su derivatization.

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